N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide
Overview
Description
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorobenzamide group, and a dimethylphenyl group
Preparation Methods
The synthesis of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a thiourea derivative with a halogenated ketone. The resulting thiazole intermediate is then coupled with a fluorobenzamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations .
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide can be compared with other thiazole derivatives and fluorobenzamide compounds. Similar compounds include:
N-(2,4-Dimethylphenyl)formamide: This compound shares the dimethylphenyl group but lacks the thiazole and fluorobenzamide moieties.
2-(2,5-Dimethylphenyl)-1,3-thiazole: This compound contains the thiazole ring and dimethylphenyl group but does not have the fluorobenzamide group.
Fluorobenzamide derivatives: These compounds contain the fluorobenzamide group but may have different substituents on the aromatic ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-11-8-9-12(2)15(10-11)17-13(3)24-19(21-17)22-18(23)14-6-4-5-7-16(14)20/h4-10H,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSBVDVLHNXGBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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